Tutuilamide A

Serine Protease Inhibition Elastase Ahp-Cyclodepsipeptide

Tutuilamide A is a macrocyclic natural product belonging to the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide family, originally isolated from marine cyanobacteria (Schizothrix sp. and Coleofasciculus sp.).

Molecular Formula C51H69ClN8O12
Molecular Weight 1021.6 g/mol
Cat. No. B12400860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTutuilamide A
Molecular FormulaC51H69ClN8O12
Molecular Weight1021.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)C(C)NC(=O)CC(=CCl)C
InChIInChI=1S/C51H69ClN8O12/c1-10-29(6)42(57-44(64)30(7)53-39(62)23-28(5)26-52)47(67)58-43-31(8)72-51(71)41(27(3)4)56-46(66)37(24-33-17-19-34(61)20-18-33)59(9)50(70)38(25-32-15-13-12-14-16-32)60-40(63)22-21-36(49(60)69)55-45(65)35(11-2)54-48(43)68/h11-20,26-27,29-31,36-38,40-43,61,63H,10,21-25H2,1-9H3,(H,53,62)(H,54,68)(H,55,65)(H,56,66)(H,57,64)(H,58,67)/b28-26+,35-11-/t29-,30-,31+,36-,37-,38-,40+,41-,42-,43-/m0/s1
InChIKeyCWLDDHHTMAJFMM-LKVOOIPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tutuilamide A: A Vinyl-Chloride-Containing Ahp-Cyclodepsipeptide with Distinct Serine Protease Inhibition


Tutuilamide A is a macrocyclic natural product belonging to the 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide family, originally isolated from marine cyanobacteria (Schizothrix sp. and Coleofasciculus sp.) [1]. It is characterized by a conserved Ahp-Abu pharmacophore and a structurally unique side chain bearing a vinyl chloride moiety [1][2]. The compound has been successfully accessed via total synthesis, confirming its structure and enabling detailed biological profiling [2].

Why Tutuilamide A Cannot Be Substituted by Generic Ahp-Cyclodepsipeptides for Serine Protease Targeting


Within the Ahp-cyclodepsipeptide family, subtle structural variations in the side chain and macrocycle length translate into dramatic differences in protease potency and selectivity [1][2]. For instance, tutuilamide A (IC50 1.18 nM for porcine pancreatic elastase) is approximately 10-fold more potent than its close structural analog lyngbyastatin 7 (IC50 11.5 nM) against the same target, despite sharing an identical macrocyclic core [1]. Furthermore, tutuilamide A displays a unique human serine protease selectivity profile, potently inhibiting human neutrophil elastase (HNE; IC50 0.73 nM) and kallikrein 7 (KLK7; IC50 5.0 nM) while sparing other kallikreins, a pattern not uniformly replicated by other family members [2]. These quantitative differences render tutuilamide A a non-interchangeable molecular tool for specific protease inhibition studies.

Quantitative Evidence for Tutuilamide A Differentiation from Closest Analogs


Tutuilamide A Exhibits ~10-Fold Superior Porcine Pancreatic Elastase (PPE) Inhibition vs. Lyngbyastatin 7

In a direct comparative assay against porcine pancreatic elastase (PPE), tutuilamide A (1) demonstrated an IC50 of 1.18 nM (95% CI: 0.33–1.97 nM), while lyngbyastatin 7 (4) showed an IC50 of 11.50 nM (95% CI: 9.25–14.28 nM) [1]. This represents an approximate 10-fold difference in potency.

Serine Protease Inhibition Elastase Ahp-Cyclodepsipeptide

Divergent Human Neutrophil Elastase (HNE) and Kallikrein 7 (KLK7) Selectivity Profile of Tutuilamide A vs. Lyngbyastatin 7

When screened against a panel of human serine proteases, tutuilamide A and lyngbyastatin 7 were equipotent against HNE (IC50: 0.73 nM vs. 0.85 nM), but tutuilamide A was notably less active against KLK7 (IC50: 5.0 nM vs. 3.1 nM) [1]. This indicates that the tutuilamide A side chain modulates selectivity between these two disease-relevant human proteases.

Human Neutrophil Elastase Kallikrein 7 Protease Selectivity

Tutuilamide A Demonstrates High Selectivity Against Trypsin and Chymotrypsin vs. Tutuilamide B and C

Tutuilamide A, B, and C were tested against the structurally related S1 family serine proteases trypsin and chymotrypsin. Tutuilamide A showed no inhibition of trypsin up to 20 µM (IC50 >20,000 nM) and weak inhibition of chymotrypsin (IC50 1014 nM) [1]. In contrast, tutuilamide B was ~2-fold more potent against chymotrypsin (IC50 576.6 nM) [1]. This highlights a unique selectivity window for tutuilamide A.

Serine Protease Selectivity Trypsin Chymotrypsin Off-target Activity

Structural Basis for Superior Elastase Potency: Additional Hydrogen Bond from the Vinyl Chloride-Containing Side Chain

X-ray crystallography of tutuilamide A bound to porcine pancreatic elastase (PDB: 6TH7) revealed a reversible, substrate-like binding mode [1]. Compared to lyngbyastatin 7, the tutuilamide A complex features an additional hydrogen bond between the backbone of its flexible vinyl chloride-containing side chain and the elastase binding pocket, which likely accounts for its 10-fold enhanced inhibitory potency [1].

X-ray Crystallography Structure-Activity Relationship Reversible Binding Ahp-Cyclodepsipeptide

Optimal Scientific and Industrial Application Scenarios for Tutuilamide A Based on Its Differentiated Profile


High-Potency Elastase Probe in Biochemical and Cellular Assays

With a sub-nanomolar IC50 against HNE (0.73 nM) and low nanomolar potency against PPE (1.18 nM), tutuilamide A serves as an ideal molecular probe for studying elastase-mediated degradation of extracellular matrix components or activation of protease-activated receptors (PARs) in cellular models of inflammation [1][2]. Its high selectivity over trypsin and chymotrypsin ensures minimal interference from related proteases [1].

Selective Inhibition of Human Neutrophil Elastase in Pulmonary Disease Research

Tutuilamide A's potent and selective inhibition of HNE (IC50 0.73 nM) makes it a valuable tool for investigating the role of neutrophil elastase in chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury models, where HNE is a key pathogenic mediator [1][2]. Its differentiated HNE/KLK7 selectivity profile compared to lyngbyastatin 7 allows for nuanced pharmacological dissection of protease networks [1].

Structure-Guided Development of Next-Generation Ahp-Based Inhibitors

The well-characterized X-ray co-crystal structure (PDB 6TH7) and the established total synthesis route make tutuilamide A a validated starting point for medicinal chemistry campaigns aiming to optimize potency, selectivity, or pharmacokinetic properties of Ahp-cyclodepsipeptide-based serine protease inhibitors [1][2].

Chemical Biology Research on Kallikrein 7 (KLK7) with a Unique Inhibitor Profile

Although less potent on KLK7 than HNE, tutuilamide A's activity against KLK7 (IC50 5.0 nM) combined with its clean selectivity against other kallikrein family members provides a unique chemical tool for dissecting KLK7-specific functions in skin desquamation, cancer progression, or neurological disorders, distinct from broader-spectrum KLK inhibitors [1].

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